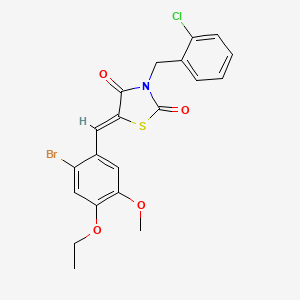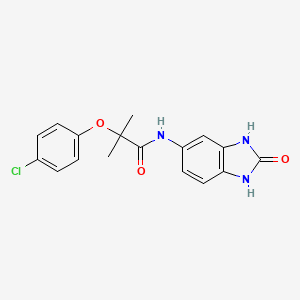![molecular formula C28H20BrNO B4754719 3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B4754719.png)
3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline
Vue d'ensemble
Description
3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline, commonly known as BMQ, is a synthetic compound that belongs to the class of benzoquinoline derivatives. BMQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of BMQ is not fully understood. However, it has been proposed that BMQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BMQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, BMQ has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as phosphatidylinositol 3-kinase (PI3K) and Akt. BMQ has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle and apoptosis. In addition, BMQ has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BMQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BMQ has been extensively studied for its potential as a therapeutic agent, making it a well-characterized compound. However, there are also some limitations to using BMQ in lab experiments. It has been found to have low solubility in water, which can make it difficult to dissolve in certain assays. In addition, BMQ has been found to have low stability in solution, which can affect its activity over time.
Orientations Futures
There are several future directions for research on BMQ. One direction is to further investigate the mechanism of action of BMQ, particularly its effects on cell cycle regulation and apoptosis. Another direction is to explore the potential of BMQ as a therapeutic agent for other diseases, such as viral infections and fungal infections. Additionally, research can be conducted to optimize the synthesis of BMQ to increase its yield and purity. Finally, studies can be conducted to improve the solubility and stability of BMQ in solution, which can enhance its activity in lab experiments.
Conclusion:
In conclusion, BMQ is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. BMQ has been extensively studied for its anticancer, antiviral, and antifungal properties. The synthesis of BMQ has been optimized to increase its yield and purity. The exact mechanism of action of BMQ is not fully understood, but it has been proposed to exert its activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BMQ has several advantages for lab experiments, but also has some limitations. There are several future directions for research on BMQ, including investigating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, optimizing its synthesis, and improving its solubility and stability in solution.
Applications De Recherche Scientifique
BMQ has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antiviral, and antifungal properties. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. BMQ has also been shown to have antiviral activity against HIV-1 and herpes simplex virus, and antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-[(E)-2-(4-methoxyphenyl)ethenyl]benzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrNO/c1-31-24-15-7-19(8-16-24)6-9-22-18-27(21-10-13-23(29)14-11-21)30-26-17-12-20-4-2-3-5-25(20)28(22)26/h2-18H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSCYOYSWYCFT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4754638.png)

![N-2-adamantyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4754655.png)

![tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4754659.png)

![5-methyl-4-oxo-3-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4754673.png)
![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)
![2-{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4754684.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)

![3-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4754699.png)
![2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4754712.png)